Methyl 3,5-difluoropyridine-2-acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 2-(3,5-difluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 |
InChI Key |
UXHJOMDEBFWDFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
Advanced Synthetic Strategies for Methyl 3,5 Difluoropyridine 2 Acetate and Its Key Precursors
Methodologies for the 3,5-Difluoropyridine (B1298662) Core Synthesis
The creation of the 3,5-difluoropyridine framework is the initial critical phase. Several distinct approaches have been developed, each with specific advantages, including the modification of existing pyridine (B92270) rings and the construction of the ring system from acyclic precursors.
Halogen Exchange Reactions for Fluoropyridine Scaffolds
Halogen exchange (Halex) reactions are a primary industrial method for introducing fluorine into aromatic systems. This typically involves the substitution of chlorine atoms with fluorine by treatment with a fluoride (B91410) salt at elevated temperatures.
One prominent strategy begins with highly chlorinated pyridines. For instance, pentachloropyridine (B147404) can be reacted with potassium fluoride (KF) in a dipolar aprotic solvent like N-methylpyrrolidone (NMP). By carefully controlling the reaction temperature below 170°C under anhydrous conditions, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be prepared in high yield. google.com This intermediate is valuable as the chlorine atoms at the 3- and 5-positions are less reactive than those at the 2-, 4-, and 6-positions, allowing for selective fluorination. Further reduction steps would be required to remove the remaining chlorine and fluorine atoms to yield 3,5-difluoropyridine.
Another approach involves the partial fluorination of dichloropyridines. For example, reacting 3,5-dichloropyridine (B137275) derivatives with potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent can yield products such as 3,5-dichloro-2-fluoropyridine. googleapis.com Achieving the desired 3,5-difluoro substitution pattern from a polychlorinated starting material often requires multiple steps and careful control of reaction conditions to manage selectivity. An indirect but effective route to 3,5-difluoropyridine involves the bromination of fluorinated precursors followed by reductive dehalogenation. Pentafluoropyridine (B1199360) can be treated with a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr₃) to efficiently produce 2,4,6-tribromo-3,5-difluoropyridine. researchgate.net Subsequent catalytic hydrogenation of this intermediate provides a high-yield synthesis of 3,5-difluoropyridine. researchgate.net
Table 1: Examples of Halogen Exchange Reactions for Fluoropyridine Synthesis
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Pentachloropyridine | KF, N-methylpyrrolidone | 3,5-Dichloro-2,4,6-trifluoropyridine | google.com |
| 3,5-Dichloropyridines | KF or CsF | 3,5-Dichloro-2-fluoropyridine | googleapis.com |
| Pentafluoropyridine | HBr, AlBr₃ | 2,4,6-Tribromo-3,5-difluoropyridine | researchgate.net |
De Novo Pyridine Ring Formation Approaches
De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful alternative for accessing substituted pyridines that may be difficult to obtain through functionalization of a pre-formed ring.
A modern and versatile method involves the Rh(III)-catalyzed C–H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov This approach allows for the direct construction of multi-substituted 3-fluoropyridines. The reaction accommodates a wide range of substituents on both the oxime and the alkyne, and importantly, can be performed with terminal alkynes to yield single isomers with high regioselectivity. nih.gov This strategy builds the fluorinated pyridine core in a single, efficient step.
More classical methods, while sometimes less direct, are also employed. The Hantzsch pyridine synthesis and related multi-component reactions can build highly substituted pyridine cores, though achieving a specific 3,5-disubstitution pattern can be challenging. illinois.edu These methods typically involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. The final substitution pattern is dictated by the specific starting materials chosen. illinois.edu
Table 2: Comparison of De Novo Synthesis Approaches for Fluorinated Pyridines
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Rh(III)-Catalyzed Cyclization | C-H activation of α-fluoro-α,β-unsaturated oximes and reaction with alkynes. | Direct, high regioselectivity, good functional group tolerance. | Requires synthesis of specific oxime precursors. | nih.gov |
Direct Fluorination Techniques for Pyridine Derivatives
Direct C–H fluorination has emerged as a highly attractive strategy for the late-stage introduction of fluorine into heterocyclic compounds, avoiding the need for pre-functionalized starting materials.
A significant advancement in this area is the use of silver(II) fluoride (AgF₂). This reagent allows for the direct and site-selective fluorination of C-H bonds in pyridines and related nitrogen heterocycles. nih.govpsu.edu The reaction typically occurs at or near ambient temperature and shows remarkable selectivity for the position adjacent to the ring nitrogen (the 2-position). nih.gov For 3-substituted pyridines, fluorination occurs preferentially at the 2-position, and the method is tolerant of a wide array of functional groups. acs.org
Another powerful electrophilic fluorinating agent is Selectfluor®. While direct fluorination of the aromatic pyridine ring with Selectfluor® can be challenging, it is effective for the fluorination of 1,2-dihydropyridines. nih.gov The resulting 3-fluoro-3,6-dihydropyridines can then be easily converted to the corresponding aromatic fluoropyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov This two-step sequence provides an alternative route to fluorinated pyridines.
Regioselective Functionalization at the 2-Position of 3,5-Difluoropyridine Intermediates
Once the 3,5-difluoropyridine core is obtained, the next critical step toward the target molecule is the introduction of the acetate (B1210297) side chain at the C-2 position. This requires highly regioselective methods to functionalize the position situated between the two fluorine atoms.
Introduction of Carboxylic Acid and Ester Precursors via Metalation Reactions
Directed ortho-metalation is a premier strategy for achieving regioselective functionalization of substituted aromatic rings. The fluorine atoms on the 3,5-difluoropyridine ring activate the adjacent C-H bonds, facilitating their deprotonation by strong bases.
The most direct method to install a carboxylic acid group at the 2-position of 3,5-difluoropyridine is through a lithiation-carboxylation sequence. Treatment of a difluoropyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) can selectively deprotonate the most acidic C-H bond. researchgate.netnih.gov In the case of 3,5-difluoropyridine, the C-H bond at the 2-position is the most activated due to the inductive effects of the flanking fluorine atoms and the ring nitrogen.
Once the 2-lithiated intermediate is formed, it can be quenched with an electrophile. Bubbling carbon dioxide gas (CO₂) through the solution or adding solid CO₂ (dry ice) introduces a carboxylate group at the 2-position. Subsequent acidic workup protonates the carboxylate to yield 3,5-difluoropyridine-2-carboxylic acid. This carboxylic acid is the direct precursor to the final target ester. The final step is a standard esterification reaction, such as a Fischer esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) to produce Methyl 3,5-difluoropyridine-2-acetate. masterorganicchemistry.comchemguide.co.uk
Table 3: Reaction Sequence for this compound via Lithiation
| Step | Reactant | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Lithiation | 3,5-Difluoropyridine | 1. LDA, THF, -78 °C | 3,5-Difluoro-2-lithiopyridine | researchgate.netnih.gov |
| 2. Carboxylation | 3,5-Difluoro-2-lithiopyridine | 2. CO₂, 3. H₃O⁺ | 3,5-Difluoropyridine-2-carboxylic acid | researchgate.net |
Chloromethylation as a Precursor to 2-Substituted Pyridines
The introduction of a chloromethyl group onto a heterocyclic ring is a powerful strategy for subsequent functionalization. This group serves as a versatile electrophilic handle, enabling the synthesis of a wide array of derivatives through nucleophilic substitution. While direct chloromethylation of pyridines can be challenging, related strategies provide access to key intermediates.
One major pathway to 2-substituted pyridines involves the nucleophilic substitution of a benzylic-like halide. nih.gov The synthesis of 2-chloromethyl-2,1-borazaronaphthalene, an isostere of a substituted naphthalene, demonstrates a one-step method to create a precursor analogous to a benzylic halide. nih.gov This compound proves to be an effective building block, serving as an electrophile in substitution reactions with a diverse range of nucleophiles, including azide, thiocyanate, phthalimide, and various carboxylates. nih.gov For pyridines, a common route involves the sequential addition of Grignard reagents to pyridine N-oxides, which can be followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. semanticscholar.org This highlights the utility of activating the pyridine ring to facilitate substitution at the 2-position.
Another advanced method for functionalizing the pyridine ring at a position adjacent to the nitrogen involves a regioselective lithiation. The use of a BuLi-LiDMAE superbase can promote an unprecedented C-6 lithiation of 2-chloropyridine, providing a novel route to 6-functionalized-2-chloropyridines. researchgate.net This strategy complements traditional methods that typically see nucleophilic attack at the 2-position or lithiation at the 3-position. researchgate.netrsc.org These functionalized chloropyridines can then undergo further reactions, such as cross-coupling, to build more complex heterocyclic systems. researchgate.net
Esterification Protocols for Methyl Pyridine-2-carboxylates
The final step in the synthesis of the target compound, or a related precursor, involves the esterification of a pyridine-2-carboxylic acid. Several protocols exist for this transformation, with the choice of method often depending on the substrate's sensitivity and steric hindrance.
Historically, the esterification of pyridine carboxylic acids was achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com However, this method requires a cumbersome workup involving neutralization with aqueous ammonia at low temperatures to prevent ester hydrolysis, followed by solvent extraction. google.com A more refined approach involves using the strong acid salt of the pyridine carboxylic acid ester itself as the catalyst for the reaction between the pyridine carboxylic acid and a water-immiscible alcohol at reflux temperatures. google.com This allows for the direct recovery of the product ester by distillation from the reaction medium. google.com
Modern esterification methods offer milder conditions and broader substrate scope. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is highly effective. organic-chemistry.org The addition of a catalytic amount of DMAP significantly accelerates the reaction, suppressing side product formation and enabling the synthesis of even sterically demanding esters at room temperature. organic-chemistry.org This method is particularly useful for sensitive or sterically hindered carboxylic acids. organic-chemistry.org Other coupling reagents like TBTU, TATU, or COMU in the presence of organic bases can also prepare esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org
For large-scale industrial applications, processes using lower alkyl sulfonic acid catalysts with azeotropic removal of water have been developed. google.com For instance, reacting nicotinic acid with butyl alcohol in the presence of a methyl/ethyl sulfonic acid mixture and benzene (B151609) (for water removal) can produce the corresponding ester in high yield. google.com
| Method | Reagents & Conditions | Advantages | Reference |
|---|---|---|---|
| Acid-Catalyzed (Traditional) | Pyridine carboxylic acid, alcohol, H₂SO₄ | Simple reagents | google.com |
| Autocatalytic | Pyridine carboxylic acid, water-immiscible alcohol, strong acid salt of product ester | Simplified workup, direct distillation of product | google.com |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP (catalyst), CH₂Cl₂ | Mild conditions, high yields, suppresses side products, good for sterically hindered substrates | organic-chemistry.org |
| Peptide Coupling Reagents | Carboxylic acid, alcohol, TBTU/TATU/COMU, organic base | Room temperature reaction, good yields | organic-chemistry.org |
| Sulfonic Acid Catalysis | Carboxylic acid, alcohol, alkyl sulfonic acid, benzene (azeotropic removal of H₂O) | Quantitative yields, suitable for industrial scale | google.com |
Catalytic and Stereoselective Routes to Difluoropyridine Derivatives
The synthesis of complex difluoropyridine derivatives often relies on advanced catalytic methods that enable precise control over regioselectivity and stereoselectivity. These modern techniques are crucial for accessing valuable fluorinated building blocks.
Dearomatization-Hydrogenation Strategies for Fluoropyridines
The creation of fluorinated piperidines, which are indispensable components in pharmaceuticals and agrochemicals, is often achieved through the hydrogenation of readily available fluoropyridine precursors. nih.govnih.gov However, this transformation is challenging due to potential catalyst poisoning by the substrate or product and competing hydrodefluorination reactions. springernature.com
A significant breakthrough is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.govresearchgate.net This strategy uses a rhodium-carbene catalyst with a boron-containing reductant (like pinacol (B44631) borane) and molecular hydrogen to achieve a highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com The process involves the dearomatization of the pyridine ring followed by the complete saturation of the resulting intermediates. nih.gov It is crucial that all reagents and solvents are dry, as water can deactivate the catalytic cycle. springernature.com
An alternative and robust method utilizes heterogeneous palladium-catalyzed hydrogenation. nih.govacs.org Researchers found that the combination of Pearlman's catalyst (Pd(OH)₂ on carbon) with a strong Brønsted acid (like aqueous HCl) in methanol is a simple and effective system for the hydrogenation of fluorinated pyridines. nih.govacs.org The acid is critical, as it protonates the substrate and product, preventing catalyst deactivation and suppressing the formation of defluorinated side products. nih.govacs.org This method is robust, tolerant of air and moisture, and allows for the selective reduction of fluoropyridines over other aromatic systems like benzene and imidazole. nih.govacs.org
These strategies have been successfully applied to synthesize a variety of substituted and enantioenriched fluorinated piperidines, demonstrating their broad utility in modern synthetic chemistry. nih.govnih.govacs.org
Reaction Mechanisms and Reactivity Profiles of Methyl 3,5 Difluoropyridine 2 Acetate
Intrinsic Reactivity of the 3,5-Difluoropyridine (B1298662) Nucleus
The reactivity of the 3,5-difluoropyridine ring in Methyl 3,5-difluoropyridine-2-acetate is fundamentally shaped by the cumulative electronic effects of the nitrogen heteroatom and the fluorine substituents. The nitrogen atom makes the pyridine (B92270) ring electron-deficient compared to benzene (B151609), which generally deactivates it towards electrophilic attack and activates it for nucleophilic substitution. uoanbar.edu.iq The addition of two highly electronegative fluorine atoms at the 3- and 5-positions further depletes the ring of electron density, significantly enhancing its electrophilic character and making it a prime candidate for specific chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) on Fluorine-Substituted Pyridines
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic systems, and fluorinated pyridines are particularly reactive substrates. rsc.org The reaction involves the replacement of a leaving group, in this case, a fluoride (B91410) ion, by a nucleophile. masterorganicchemistry.com This process is highly valuable for the late-stage functionalization of complex molecules, allowing for the introduction of a wide array of functional groups under relatively mild conditions. acs.orgnih.gov
The SNAr reaction on fluoropyridines proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (fluorine). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. masterorganicchemistry.com This initial attack is typically the rate-determining step of the reaction. masterorganicchemistry.com
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the leaving group, the fluoride ion.
A key feature of SNAr is that fluorine, despite the strength of the C-F bond, is an excellent leaving group. This is because the rate-limiting step is the initial nucleophilic attack, which is greatly accelerated by fluorine's potent electron-withdrawing inductive effect that stabilizes the anionic Meisenheimer intermediate. masterorganicchemistry.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
Regioselectivity: In this compound, the two fluorine atoms at C3 and C5 are potential sites for substitution. The regioselectivity of the nucleophilic attack is determined by the combined electronic influence of the ring nitrogen and the substituents.
Ring Nitrogen: The nitrogen atom activates the ortho (C2, C6) and para (C4) positions to nucleophilic attack.
Fluorine Substituents: The fluorine atoms themselves activate the ring for attack.
Ester Group (at C2): The methyl acetate (B1210297) group is strongly electron-withdrawing and will significantly activate the ortho (C3) and para (C5) positions for nucleophilic substitution.
Considering these factors, the C3 and C5 positions are both activated. However, the C3 position is ortho to the powerfully activating ester group, while the C5 position is para. The precise outcome can depend on the nucleophile and reaction conditions, but the C3 position is a highly likely site for substitution due to its proximity to the ester. The study of regioselectivity in similar difluoroaryl systems is an active area of research, where subtle changes in conditions can lead to different isomeric products. nih.gov
The profound influence of fluorine on the reactivity of the pyridine ring is a result of its distinct electronic properties.
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. It pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the ring. masterorganicchemistry.comacs.org This effect is paramount in activating the ring for SNAr by making the ring carbons more electrophilic and by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can theoretically be donated to the aromatic π-system through resonance. However, for fluorine, this +M effect is significantly weaker than its -I effect due to poor orbital overlap between the compact 2p orbital of fluorine and the carbon 2p orbitals of the ring.
The net result is a strong deactivation of the ring towards electrophiles and a powerful activation towards nucleophiles. The addition of fluorine atoms can lead to what is termed "fluoromaticity," where the orbitals contributed by fluorine further stabilize the ring system. nih.gov
Table 1: Comparison of Halogen Leaving Group Reactivity in SNAr
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | Rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com |
| Cl | Lower | Less electronegative than fluorine, providing less activation for the initial attack. |
| Br | Lower | Weaker inductive effect compared to F and Cl. |
| I | Lowest | Least electronegative halogen, providing the least stabilization for the Meisenheimer complex. |
Electrophilic Aromatic Substitution Reactions of the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine nucleus is notoriously difficult. quimicaorganica.orgwikipedia.org The ring is inherently electron-deficient due to the electronegative nitrogen atom, which disfavors attack by positively charged electrophiles. uoanbar.edu.iq This deactivation is exacerbated in this compound by the presence of three strongly electron-withdrawing groups (two fluorines and the ester).
Furthermore, SEAr reactions are often conducted in strong acidic media (e.g., nitration, sulfonation), which leads to the protonation of the basic pyridine nitrogen. uoanbar.edu.iq The resulting pyridinium (B92312) cation is even more severely deactivated towards electrophilic attack. youtube.com Consequently, Friedel-Crafts alkylations and acylations are generally not feasible on pyridine itself. quimicaorganica.org
If an SEAr reaction were forced to occur on the this compound nucleus, it would proceed at the least deactivated position. Substitution on pyridine typically favors the C3 and C5 positions (meta to the nitrogen). quimicaorganica.orgquora.com In this molecule, these positions are blocked by fluorine atoms. The remaining positions are C4 and C6. The C6 position is highly deactivated, being ortho to the nitrogen and ortho to a fluorine atom. Therefore, the C4 position, which is para to the nitrogen and meta to both fluorine atoms, would be the most likely (or least unfavorable) site for electrophilic attack.
Organometallic Chemistry and Lithiation Reactions
The formation of organometallic intermediates, particularly through lithiation (deprotonation with a strong organolithium base), is a powerful strategy for functionalizing pyridine rings. The acidity of the ring protons is enhanced by electron-withdrawing substituents, making fluorinated pyridines good substrates for such reactions. researchgate.net
In this compound, there are two available ring protons at the C4 and C6 positions. The site of lithiation will be determined by the position of the most acidic proton, a result of the combined directing effects of the substituents:
Fluorine atoms: Inductively increase the acidity of adjacent C-H protons. The C4 proton is flanked by two fluorine atoms, while the C6 proton is adjacent to one.
Nitrogen atom: Directs deprotonation to the ortho positions (C2/C6), a phenomenon known as directed ortho metalation (DoM).
Ester group: Can also act as a directing group.
The C4 proton is significantly acidified by the two flanking fluorine atoms. The C6 proton is acidified by the ortho nitrogen and the meta fluorine. The competition between these sites can often be controlled by the choice of base and reaction conditions. researchgate.net For instance, bulky bases like lithium tetramethylpiperidide (LiTMP) might favor one position over another compared to a smaller base like n-butyllithium. The resulting organolithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce new functional groups at a specific position.
Cross-Coupling Methodologies for Pyridine Functionalization
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating C-C and C-heteroatom bonds. While aryl chlorides and bromides are traditional substrates, methods for the cross-coupling of aryl fluorides have been developed.
For this compound, functionalization via cross-coupling can be envisioned through two primary routes:
Direct Coupling of C-F Bonds: Although the C-F bond is strong, specialized nickel or palladium catalyst systems can activate it for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow for the direct replacement of one of the fluorine atoms with an aryl, alkyl, or amino group.
Coupling via an Organometallic Intermediate: A more common strategy involves a two-step sequence. First, selective lithiation at the C4 or C6 position (as described in 3.1.3) creates a nucleophilic pyridyl-lithium species. This can then undergo transmetalation (e.g., with zinc or boron reagents) and participate in standard palladium-catalyzed cross-coupling reactions. This lithiation/coupling sequence circumvents the need to directly cleave the strong C-F bond and allows for functionalization at the C-H positions of the ring. nih.gov
These methodologies provide a versatile toolkit for elaborating the structure of this compound, enabling the synthesis of a wide range of complex derivatives.
Oxidation-Reduction Chemistry of Difluoropyridines
The presence of two electron-withdrawing fluorine atoms on the pyridine ring renders it electron-deficient. This electronic characteristic plays a crucial role in its oxidation and reduction chemistry.
Oxidation:
Electron-deficient pyridines, such as those bearing fluorine atoms, are generally more challenging to oxidize than their non-fluorinated counterparts. The oxidation of the pyridine nitrogen to an N-oxide typically requires stronger oxidizing agents and more forcing conditions. Reagents like peracids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a combination of hydrogen peroxide with a strong acid or anhydride (B1165640) (e.g., trifluoroacetic anhydride) are often employed. The reaction proceeds via electrophilic attack of the oxidant on the nitrogen lone pair. For highly electron-deficient pyridines, prior activation of the nitrogen with a strong Lewis acid or the use of potent oxygen-transfer reagents may be necessary to achieve N-oxidation.
Reduction:
The electron-deficient nature of the 3,5-difluoropyridine ring makes it more susceptible to reduction compared to pyridine itself. Catalytic hydrogenation is a common method for the reduction of the pyridine ring to the corresponding piperidine. Studies on the hydrogenation of fluoropyridines have shown that heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), can effectively reduce the aromatic ring. researchgate.netnih.gov The reaction typically proceeds with cis-selectivity, yielding all-cis-(multi)fluorinated piperidines. google.com The presence of a Brønsted acid, like hydrochloric acid, can be crucial to protonate the pyridine nitrogen, which enhances its reactivity towards hydrogenation and can prevent catalyst poisoning. nih.gov
Under different conditions, partial reduction of electron-deficient pyridines is also possible. Birch reduction conditions (using an alkali metal in liquid ammonia (B1221849) with an alcohol) or the use of sodium/naphthalene in THF can lead to the formation of dihydropyridine (B1217469) derivatives. nih.gov For pyridines with electron-withdrawing groups, the regioselectivity of the reduction is influenced by the stability of the resulting radical anion intermediates.
Chemical Transformations of the Methyl Acetate Moiety
The methyl acetate group at the 2-position of the pyridine ring offers a handle for a variety of chemical transformations, including hydrolysis, transesterification, reactions at the alpha-carbon, and selective reduction.
Ester Hydrolysis and Transesterification Reactions
Ester Hydrolysis:
The hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, 3,5-difluoropyridine-2-acetic acid, can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of an aqueous mineral acid (e.g., HCl or H₂SO₄). The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification) is usually carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This irreversible process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture yields the free carboxylic acid.
Pyridine and its derivatives can also catalyze the hydrolysis of esters, acting as nucleophilic catalysts. rsc.org
Transesterification:
Transesterification involves the conversion of the methyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst.
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.
Base-catalyzed transesterification is initiated by the deprotonation of the alcohol by a strong base to form an alkoxide, which then acts as the nucleophile.
The choice of catalyst and reaction conditions depends on the substrate and the desired product. For instance, the transesterification of β-keto esters can be catalyzed by various solid catalysts.
Alpha-Carbon Reactivity and Functionalization of the Acetate Group
The hydrogen atoms on the carbon alpha to the ester carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for various functionalization reactions.
Enolate Formation and Alkylation:
Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to generate the enolate of esters. The resulting enolate can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This allows for the introduction of a wide range of substituents at the carbon adjacent to the pyridine ring, providing a route to more complex substituted pyridine derivatives. The reactivity of the enolate can be influenced by the choice of solvent, temperature, and counterion.
Selective Reduction of the Ester Functionality
The ester group can be selectively reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to an Alcohol:
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. The reaction proceeds through the formation of an intermediate aldehyde, which is immediately further reduced to the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced by the addition of Lewis acids like aluminum chloride. researchgate.net
Reduction to an Aldehyde:
The partial reduction of an ester to an aldehyde is a more challenging transformation as the product aldehyde is more reactive than the starting ester. Specialized reducing agents and conditions are required to stop the reaction at the aldehyde stage. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is a common reagent for this purpose. Other methods involve the use of modified boranes or catalytic systems designed for the selective semi-reduction of esters.
Chemo- and Regioselectivity in Complex Reaction Environments with this compound
In molecules containing multiple reactive sites, such as this compound, achieving chemo- and regioselectivity is a critical aspect of synthetic design. The electronic properties of the difluoropyridine ring and the steric environment around the reactive centers govern the outcome of many reactions.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the reduction of this compound, it is possible to selectively reduce either the pyridine ring or the ester group.
Selective reduction of the ester: Using a reagent like sodium borohydride in the presence of a Lewis acid might allow for the reduction of the ester to the alcohol while leaving the difluoropyridine ring intact, as NaBH₄ alone is typically unreactive towards electron-deficient pyridines under standard conditions.
Selective reduction of the pyridine ring: Catalytic hydrogenation using a palladium catalyst can selectively reduce the difluoropyridine ring to a difluoropiperidine, while leaving the ester group untouched, especially under acidic conditions that activate the ring towards reduction. nih.gov
Regioselectivity:
Regioselectivity is the preference for reaction at one position over another. In the context of this compound, this is particularly relevant for reactions involving the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The regioselectivity of such reactions is dictated by the electronic and steric effects of the substituents. In 3,5-difluoropyridines, the positions ortho and para to the nitrogen are activated towards nucleophilic attack. The presence of the methyl acetate group at the 2-position will further influence the regioselectivity. Studies on related 3-substituted 2,6-dihalopyridines have shown that the nature of the substituent at the 3-position and the reaction solvent can significantly impact which halogen is displaced. researchgate.net Generally, electron-withdrawing groups enhance the rate of SNAr reactions.
Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the difluoropyridine ring, electrophilic aromatic substitution is generally disfavored. If it does occur, it would require harsh conditions and the directing effects of the fluorine atoms and the methyl acetate group would determine the position of substitution.
The interplay of these electronic and steric factors allows for the controlled functionalization of this compound, making it a valuable building block in the synthesis of complex molecules.
Advanced Mechanistic Investigations Pertaining to Methyl 3,5 Difluoropyridine 2 Acetate Synthesis and Transformations
Elucidation of Reaction Intermediates and Transition States
The synthesis of polysubstituted pyridines, such as Methyl 3,5-difluoropyridine-2-acetate, often proceeds through a series of complex intermediates and transition states. While direct experimental observation of these transient species for this specific compound is not extensively documented in publicly available literature, mechanistic studies on related pyridine (B92270) functionalizations provide a strong basis for understanding the likely pathways.
For instance, in palladium-catalyzed C-H functionalization reactions, a common route to introduce substituents onto a pyridine ring, the formation of a palladacycle intermediate is a key step. In the context of synthesizing this compound, this would likely involve the coordination of the pyridine nitrogen to a palladium(II) center, followed by an intramolecular C-H activation at the 2-position to form a five-membered palladacycle. The fluorine atoms at the 3 and 5-positions significantly influence the electronic properties of the pyridine ring, making the C-H bonds more acidic and potentially facilitating this cyclometalation step.
Computational studies on related systems have been instrumental in modeling the transition states of such C-H activation and subsequent functionalization steps. These theoretical models help to predict the geometries and energy barriers of the transition states, offering insights into the factors that control reaction rates and selectivity. For the introduction of the acetate (B1210297) group, a subsequent oxidative addition of a suitable acetate source to the palladacycle, followed by reductive elimination, would be the anticipated pathway. The transition state for the reductive elimination step is crucial in determining the efficiency of the final bond formation.
Kinetic Studies and Rate-Determining Steps in Pyridine Functionalization
Kinetic analyses of palladium-catalyzed C-H functionalization reactions of pyridines have provided critical insights into the rate-determining steps of these transformations. For many palladium-catalyzed arene C-H acetoxylation reactions, detailed mechanistic studies, including rate and order determinations, Hammett analysis, and isotope effects, have implicated C-H activation as the rate-limiting step. nih.gov
In the case of this compound synthesis, it is plausible that the cleavage of the C-H bond at the 2-position of the 3,5-difluoropyridine (B1298662) ring is the slowest step in the catalytic cycle. The presence of two electron-withdrawing fluorine atoms would increase the acidity of the ring protons, which could, in turn, affect the energy barrier of the C-H activation step. Kinetic isotope effect (KIE) studies, comparing the reaction rates of deuterated and non-deuterated 3,5-difluoropyridine, would be a powerful tool to experimentally probe whether C-H bond cleavage is indeed the rate-determining step.
Role of Catalysts in Mediating Transformations
The choice of catalyst is paramount in directing the synthesis and transformation of this compound. Transition metal catalysts, particularly palladium complexes, have been extensively used for the functionalization of pyridine rings.
Palladium Catalysis and Ligand Effects
Palladium(II) acetate, Pd(OAc)₂, is a commonly employed catalyst precursor for C-H functionalization reactions. nih.gov Mechanistic studies on arene C-H acetoxylation have shown that the nature of the active palladium species can vary depending on the presence and stoichiometry of ligands. For instance, in the absence of other ligands, Pd(OAc)₂ can exist as an acetate-bridged dimer. The addition of pyridine can lead to the formation of monomeric or dimeric palladium-pyridine complexes, which can exhibit different catalytic activities. nih.gov
The ligands coordinated to the palladium center play a crucial role in modulating its reactivity and selectivity. Phosphine (B1218219) ligands, for example, are known to influence the electronic and steric environment of the metal center. Electron-donating phosphine ligands can increase the electron density on the palladium, which may facilitate the oxidative addition step but can slow down the reductive elimination step. nih.gov Conversely, less electron-donating phosphines can accelerate reductive elimination. nih.gov The steric bulk of the phosphine ligand can also impact the coordination of the substrate and the stability of intermediates.
The following table summarizes the effect of different catalyst and ligand systems on related palladium-catalyzed C-H functionalization reactions, providing a framework for understanding potential catalytic systems for the synthesis of this compound.
| Catalyst System | Ligand | Key Mechanistic Feature | Potential Impact on Synthesis |
| Pd(OAc)₂ | None | Forms acetate-bridged dimer. nih.gov | Baseline catalytic activity. |
| Pd(OAc)₂/Pyridine (1:1) | Pyridine | Forms dimeric [(pyridine)Pd(OAc)₂]₂. nih.gov | Potentially higher activity due to altered catalyst resting state. |
| Pd(OAc)₂/Pyridine (1:2) | Pyridine | Forms monomeric (pyridine)₂Pd(OAc)₂. nih.gov | Different reactivity profile compared to the 1:1 system. |
| Pd(II) complex | Electron-donating phosphine | Increases electron density on Pd. nih.gov | May favor oxidative addition but hinder reductive elimination. |
| Pd(II) complex | Electron-withdrawing phosphine | Decreases electron density on Pd. nih.gov | May accelerate reductive elimination. |
Exploration of Other Transition Metal Catalysts
While palladium has been the workhorse for many pyridine functionalization reactions, other transition metals have also shown promise. Rhodium catalysts, for example, have been successfully employed for the synthesis of fluorinated pyridines through C-H functionalization pathways. These alternative catalytic systems can offer different reactivity profiles and may be advantageous for specific transformations of this compound. The exploration of other transition metals, such as rhodium, iridium, and ruthenium, could open up new avenues for the synthesis and derivatization of this important chemical entity.
Comprehensive Spectroscopic and Analytical Characterization of Methyl 3,5 Difluoropyridine 2 Acetate
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the transitions between different energy levels. For Methyl 3,5-difluoropyridine-2-acetate, the UV-Vis spectrum is expected to be characterized by absorptions arising from the difluoropyridine chromophore. The electronic transitions are primarily of two types: π → π* and n → π*. acs.org
The pyridine (B92270) ring is an aromatic system containing π electrons in bonding molecular orbitals. Excitation of these electrons to anti-bonding π* orbitals gives rise to intense π → π* transitions. In benzene (B151609), similar transitions occur around 180 nm, 200 nm, and 255 nm. acs.org For pyridine and its derivatives, these bands are typically observed in the UV region. The presence of the ester group and fluorine atoms as substituents on the pyridine ring is expected to cause a shift in the position and intensity of these absorption bands.
Additionally, the nitrogen atom in the pyridine ring possesses a lone pair of electrons in a non-bonding orbital (n). The transition of one of these electrons to an anti-bonding π* orbital results in an n → π* transition. acs.org These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. acs.org In pyridine itself, the n → π* transition is often observed as a shoulder on the longer-wavelength side of the main π → π* band. The solvent environment can significantly influence the position of these bands; polar solvents, for instance, can lead to shifts in the absorption maxima. helixchrom.com
Table 1: Expected UV-Vis Absorption Bands for this compound
| Expected Transition | Probable Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 200 - 270 | Difluoropyridine ring |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available in the searched literature, the crystal structure of the closely related compound, 3,5-difluoropyridine (B1298662), offers significant insights into the likely solid-state architecture. acs.org
The study of 3,5-difluoropyridine revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell. acs.org The crystal packing is characterized by a distorted edge-to-face arrangement. acs.org This type of packing is common for aromatic systems and is influenced by a combination of weak intermolecular interactions.
Table 2: Crystallographic Data for the Related Compound 3,5-Difluoropyridine
| Parameter | Value |
|---|---|
| Compound | 3,5-Difluoropyridine |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Molecules per Unit Cell (Z) | 4 |
| Key Intermolecular Interactions | C–H···N, C–H···F, F···F |
Data sourced from a study on fluorinated pyridines. acs.org
Chromatographic Methods for Purity Analysis and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of compounds and for monitoring the progress of chemical reactions.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. gcms.cz this compound, being a methyl ester, is expected to have sufficient volatility for GC analysis. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity and a wide linear range. scioninstruments.com
For the analysis of pyridine derivatives, capillary columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., DB-WAX or Carbowax), are often employed. nih.gov These phases can effectively separate isomers and related compounds. Alternatively, a standard nonpolar phase like polydimethylsiloxane (B3030410) (e.g., OV-101) could also be used. researchgate.net The analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The column temperature is typically programmed to increase over time to ensure efficient separation and elution of the analyte. perkinelmer.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
Table 3: Hypothetical GC-FID Parameters for Analysis of this compound
| Parameter | Suggested Condition |
|---|---|
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | Polyethylene glycol (e.g., Carbowax 20M) or 5% Phenyl Polysiloxane |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally sensitive. dtic.mil For a polar compound like this compound, reversed-phase HPLC is a suitable method. researchgate.net
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For pyridine-containing compounds, which can be basic, it is often beneficial to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to ensure good peak shape by suppressing the ionization of the nitrogen atom. oup.com
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, have also shown unique selectivity for halogenated and aromatic compounds and could be an excellent alternative to traditional C18 columns for this analysis. chromatographyonline.comchromatographyonline.com Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. dtic.mil
Table 4: Potential HPLC Method Parameters for Purity Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | Reversed-Phase C18 or Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 265 nm |
| Injection Volume | 10 µL |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-Difluoropyridine |
| Benzene |
| Pyridine |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Trifluoroacetic Acid |
| Helium |
| Nitrogen |
Strategic Applications of Methyl 3,5 Difluoropyridine 2 Acetate in Advanced Organic Chemistry
Role as a Versatile Synthetic Building Block for Fluorinated Heterocycles
The inherent reactivity of the pyridine (B92270) ring, amplified by the electron-withdrawing nature of the fluorine substituents, makes Methyl 3,5-difluoropyridine-2-acetate an ideal starting material for the synthesis of a wide range of fluorinated heterocycles. The fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution, while the acetate (B1210297) group at the 2-position provides a handle for further functionalization.
Preparation of Novel 2-Substituted 3,5-Difluoropyridine (B1298662) Derivatives
The fluorine atoms at the 3- and 5-positions of this compound are susceptible to displacement by various nucleophiles, enabling the synthesis of a plethora of 2-substituted 3,5-difluoropyridine derivatives. This reactivity has been exploited in the preparation of compounds with potential biological activity. For instance, the reaction with amines, alcohols, and thiols can introduce diverse functionalities at these positions, leading to the formation of novel heterocyclic systems.
A general approach involves the nucleophilic aromatic substitution (SNAAr) reaction, where the choice of nucleophile and reaction conditions can be tuned to achieve selective substitution at either the 3- or 5-position, or at both sites. The ester group at the 2-position can then be hydrolyzed to the corresponding carboxylic acid, which can be further modified to introduce additional complexity. For example, the synthesis of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has been reported, showcasing the utility of fluorinated pyridines in constructing medicinally relevant scaffolds. bldpharm.com While not directly starting from the methyl acetate, the principles of nucleophilic substitution on a difluoropyridine ring are transferable.
| Nucleophile | Product Type | Potential Applications |
| Amines | 2-Amino-3,5-difluoropyridine derivatives | Pharmaceutical intermediates |
| Alcohols | 2-Alkoxy-3,5-difluoropyridine derivatives | Agrochemicals |
| Thiols | 2-Thio-3,5-difluoropyridine derivatives | Materials Science |
Construction of Complex Polycyclic and Supramolecular Structures
The difunctional nature of this compound, possessing both reactive fluorine atoms and a modifiable ester group, makes it a valuable component in the construction of intricate polycyclic and supramolecular architectures. The pyridine nitrogen and the fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the self-assembly of supramolecular structures.
For instance, derivatives of fluorinated pyridines can be incorporated into larger frameworks to create complex, multi-ring systems. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of using substituted pyridines in the synthesis of polycyclic frameworks are well-established. mdpi.com The strategic placement of fluorine atoms can influence the conformation and electronic properties of the resulting polycyclic systems, making them attractive for applications in areas such as host-guest chemistry and molecular recognition.
Potential in Ligand Design for Catalytic Systems
The development of new ligands is a cornerstone of advancement in homogeneous catalysis. The electronic and steric properties of a ligand play a critical role in determining the activity and selectivity of a metal catalyst. The 3,5-difluoropyridine moiety, derived from this compound, offers a unique combination of properties that make it an attractive component in ligand design.
The electron-withdrawing fluorine atoms can modulate the electron density at the metal center, thereby influencing the catalytic cycle. Furthermore, the pyridine nitrogen provides a strong coordination site for a variety of transition metals. By modifying the ester group at the 2-position into various chelating moieties, bidentate or tridentate ligands can be synthesized. These ligands can then be used to prepare novel metal complexes with potential applications in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The synthesis of pyridine-based dicarbene ligands and their palladium complexes highlights the potential of modified pyridine scaffolds in catalysis. nagoya-u.ac.jpnagoya-u.ac.jp
| Ligand Type | Potential Catalytic Application | Metal Center |
| Bidentate N,N-ligands | Cross-coupling reactions | Palladium, Nickel |
| Bidentate N,O-ligands | Asymmetric catalysis | Rhodium, Iridium |
| Tridentate N,N,N-ligands | Polymerization | Iron, Cobalt |
Contributions to Materials Science (e.g., OLEDs, TADF emitters) through Derivative Synthesis
Fluorinated organic materials have garnered significant attention in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can enhance the thermal and oxidative stability of organic molecules, as well as tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Derivatives of this compound can serve as key building blocks for the synthesis of novel materials for OLEDs, including thermally activated delayed fluorescence (TADF) emitters. The difluoropyridine core can act as an electron-accepting unit in donor-acceptor type molecules, which are often employed in the design of TADF emitters. By coupling the difluoropyridine moiety with suitable electron-donating groups, it is possible to achieve a small energy gap between the singlet and triplet excited states, a prerequisite for efficient TADF. While specific examples directly employing this compound are not prevalent in the literature, the general strategy of using fluorinated heterocycles in the design of OLED materials is a burgeoning area of research. mdpi.com
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity
The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies. The presence of multiple reaction sites allows for selective transformations, leading to the efficient construction of complex molecules.
For example, the differential reactivity of the fluorine atoms at the 3- and 5-positions could be exploited for sequential functionalization. Furthermore, the ester group can be transformed into a variety of other functional groups, such as amides, aldehydes, or alcohols, which can then participate in a range of chemical reactions. The development of methods for the selective functionalization of fluorinated pyridines at each vacant position demonstrates the potential for creating diverse molecular architectures from such precursors. researchgate.net Methodologies that leverage the unique electronic nature of the difluoropyridine ring can lead to the discovery of new reactions and the synthesis of previously inaccessible compounds.
Future Perspectives and Emerging Research Directions for Methyl 3,5 Difluoropyridine 2 Acetate
Development of Sustainable Synthetic Routes (Green Chemistry Principles)
The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of complex molecules like Methyl 3,5-difluoropyridine-2-acetate. The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One promising avenue is the adoption of biocatalysis . The use of whole-cell biocatalysts or isolated enzymes offers a milder and more selective alternative to traditional chemical methods. nih.govnumberanalytics.comresearchgate.net For instance, research into the biocatalytic synthesis of pyridine (B92270) derivatives has demonstrated the potential for high yields and reduced environmental burden by eliminating the need for harsh oxidizing and reducing agents. numberanalytics.com While direct biocatalytic routes to this compound are yet to be established, the development of engineered enzymes for the selective fluorination and functionalization of the pyridine ring is a key area of future research. The use of renewable feedstocks, such as biomass-derived precursors, is another cornerstone of green chemistry that could be explored for the synthesis of the pyridine core. nih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry. frontiersin.orgnih.gov This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. frontiersin.orgnih.gov The development of one-pot, multicomponent reactions under microwave irradiation represents an efficient and atom-economical approach to constructing highly substituted pyridines. frontiersin.orgnih.gov Applying these methods to the synthesis of this compound could streamline the manufacturing process and reduce energy consumption.
Furthermore, the use of environmentally benign solvents and catalysts is a critical aspect of sustainable synthesis. Research into reactions in water or the use of reusable catalysts, such as iron-catalyzed cyclizations, offers a greener alternative to traditional methods that often rely on volatile organic compounds and precious metal catalysts. tandfonline.comrsc.orgchemscene.com
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Biocatalysis | Enzymatic fluorination and functionalization of the pyridine ring. | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Acceleration of cyclization and substitution reactions. | Shorter reaction times, increased yields, energy efficiency. |
| Multicomponent Reactions | One-pot synthesis of the substituted pyridine core. | High atom economy, simplified procedures. |
| Green Solvents/Catalysts | Use of water as a solvent and earth-abundant metal catalysts (e.g., iron). | Reduced environmental impact, lower cost. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries. Flow chemistry , utilizing microreactors and continuous flow systems, offers numerous advantages for the synthesis of compounds like this compound. nih.gov
The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govtandfonline.com The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, showcasing the potential for scalable and efficient production. researchgate.netwikipedia.org The integration of flow chemistry for the synthesis of this compound could enable safer handling of fluorinating agents and better control over regioselective reactions.
Automated synthesis platforms , which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reaction pathways. nih.gov These platforms allow for high-throughput screening of reaction conditions, leading to the rapid identification of optimal synthetic routes. By automating the synthesis of analogues of this compound, researchers can quickly build libraries of compounds for biological screening, significantly speeding up the drug discovery process. nih.gov
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry/Microreactors | Continuous manufacturing, precise control over reaction conditions. | Improved safety, higher yields and selectivity, scalability. tandfonline.comnih.gov |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions and analogue synthesis. | Accelerated process optimization, rapid library generation. nih.gov |
Expanding Reaction Scope and Addressing Regioselectivity Challenges
A key area of future research for this compound lies in expanding its synthetic utility by developing new methods for its functionalization. The presence of two fluorine atoms significantly influences the reactivity of the pyridine ring, presenting both challenges and opportunities for selective modification.
C-H functionalization has emerged as a powerful strategy for the direct introduction of new substituents onto aromatic rings, avoiding the need for pre-functionalized starting materials. nih.gov Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines, demonstrating the feasibility of this approach for fluorinated systems. nih.gov The development of C-H functionalization methods specific to the vacant positions of the this compound ring would open up new avenues for creating a diverse range of analogues.
Regioselectivity is a critical challenge in the functionalization of polysubstituted pyridines. The electronic effects of the existing substituents, including the fluorine atoms and the acetate (B1210297) group, will dictate the position of further substitution. Research into controlling the regioselectivity of reactions on the 3,5-difluoropyridine (B1298662) core is essential. This can be achieved through directed metalation-trapping protocols, where a directing group guides a metalating agent to a specific position, which is then quenched with an electrophile. nih.gov Understanding the interplay of steric and electronic factors will be crucial for predicting and controlling the outcome of these reactions. du.ac.in
Cross-coupling reactions , such as the Suzuki-Miyaura coupling, are invaluable tools for forming carbon-carbon bonds and have been successfully applied to fluorinated pyridines. nih.govrsc.orgneuroquantology.com Future work will likely focus on expanding the scope of coupling partners and developing more robust and versatile catalytic systems that are tolerant of the various functional groups present in complex derivatives of this compound.
| Research Area | Key Challenges | Future Directions |
| C-H Functionalization | Activating specific C-H bonds in the presence of multiple functional groups. | Development of new catalysts and directing groups for selective functionalization. nih.gov |
| Regioselectivity Control | Overcoming the directing effects of existing substituents. | Utilizing directed metalation, understanding substituent effects, computational modeling. nih.govdu.ac.in |
| Cross-Coupling Reactions | Catalyst inhibition and side reactions with functionalized substrates. | Designing more robust and versatile catalytic systems for a broader range of coupling partners. nih.govrsc.orgneuroquantology.com |
Interdisciplinary Collaborations in Pyridine Chemistry
The future development and application of this compound and its derivatives will be significantly enhanced through interdisciplinary collaborations. The inherent complexity of modern scientific challenges necessitates the integration of expertise from various fields.
Medicinal Chemistry and Pharmacology: The pyridine scaffold is a cornerstone of many approved drugs. nih.govrsc.orgresearchgate.net Collaborations between synthetic chemists, medicinal chemists, and pharmacologists are crucial for the design, synthesis, and biological evaluation of new drug candidates derived from this compound. nih.gov This collaborative approach accelerates the drug discovery pipeline, from initial hit identification to lead optimization and preclinical development. nih.govchemscene.com
Computational Chemistry and Molecular Modeling: Computational tools are increasingly vital in modern drug design and materials science. neuroquantology.com Molecular docking and quantum mechanical calculations can predict the binding of pyridine derivatives to biological targets and help in understanding reaction mechanisms and regioselectivity. nih.gov Collaboration between experimental and computational chemists can guide synthetic efforts towards more promising molecules and reaction pathways, saving time and resources. tandfonline.comnih.gov
Materials Science: Pyridine-containing compounds have found applications in functional materials, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The unique electronic properties of fluorinated pyridines make them attractive candidates for new materials. Collaborations between organic chemists and materials scientists can lead to the development of novel materials with tailored optical, electronic, and physical properties based on the this compound framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
